molecular formula C11H15NO3 B12987693 (S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

(S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Cat. No.: B12987693
M. Wt: 209.24 g/mol
InChI Key: AOYRPQDWGMUXFP-SNVBAGLBSA-N
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Description

(S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group and a hydroxyethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)propanoate
  • (S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)butanoate
  • (S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)pentanoate

Uniqueness

(S)-Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyethyl group attached to the phenyl ring allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]acetate

InChI

InChI=1S/C11H15NO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(12)7-13/h2-5,10,13H,6-7,12H2,1H3/t10-/m1/s1

InChI Key

AOYRPQDWGMUXFP-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)CC1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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